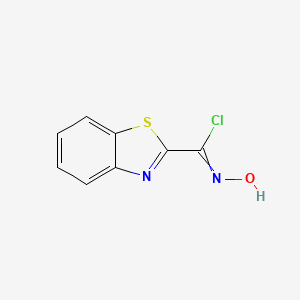
Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . This particular compound is notable for its trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate typically involves the Friedländer condensation, a well-known method for constructing quinoline derivatives. This reaction involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group . The reaction is usually carried out in the presence of a base, such as potassium hydroxide, and an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions: Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .
科学研究应用
Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s ability to penetrate cell membranes and bind to specific enzymes or receptors. This binding can inhibit the activity of enzymes involved in critical biological pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: Exhibits moderate cytotoxic activity against certain cancer cell lines.
Ethyl 2-chloroquinoline-3-carboxylate: Known for its antibacterial properties.
Uniqueness: Ethyl 7-(Trifluoromethoxy)quinoline-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties compared to other quinoline derivatives. This group can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets .
属性
分子式 |
C13H10F3NO3 |
|---|---|
分子量 |
285.22 g/mol |
IUPAC 名称 |
ethyl 7-(trifluoromethoxy)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-19-12(18)9-5-8-3-4-10(20-13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3 |
InChI 键 |
JHKRGZVQRAQMLN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)


![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)



![8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)


